molecular formula C9H7ClN2O B7472957 4-chloro-N-prop-2-ynylpyridine-2-carboxamide

4-chloro-N-prop-2-ynylpyridine-2-carboxamide

Cat. No. B7472957
M. Wt: 194.62 g/mol
InChI Key: YBZHDKOTYZGRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-prop-2-ynylpyridine-2-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPPC is a pyridine derivative that has been synthesized and studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

4-chloro-N-prop-2-ynylpyridine-2-carboxamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and by reducing the activity of COX-2. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and by inhibiting the growth and metastasis of tumors. In addition, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide is its ability to modulate multiple biological pathways, making it a versatile compound for scientific research. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for 4-chloro-N-prop-2-ynylpyridine-2-carboxamide research. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide and to optimize its use in drug development.

Synthesis Methods

4-chloro-N-prop-2-ynylpyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine-2-carboxylic acid with propargylamine. The resulting compound is then treated with thionyl chloride to form the final product, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-prop-2-ynylpyridine-2-carboxamide.

Scientific Research Applications

4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

4-chloro-N-prop-2-ynylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h1,3,5-6H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZHDKOTYZGRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-prop-2-ynylpyridine-2-carboxamide

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